molecular formula C10H12N2OS B6455705 5-methoxy-1-phenylimidazolidine-2-thione CAS No. 2549062-61-3

5-methoxy-1-phenylimidazolidine-2-thione

Cat. No.: B6455705
CAS No.: 2549062-61-3
M. Wt: 208.28 g/mol
InChI Key: NKDTZMITUJVWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-1-phenylimidazolidine-2-thione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the imidazolidine family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-phenylimidazolidine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-methoxy-1-phenylimidazolidine with sulfur sources such as carbon disulfide or thiourea in the presence of a base. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-phenylimidazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Scientific Research Applications

5-Methoxy-1-phenylimidazolidine-2-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its bioactive properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 5-methoxy-1-phenylimidazolidine-2-thione involves its interaction with various molecular targets. The compound can act as an amidoalkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The presence of the methoxy and phenyl groups enhances its ability to penetrate biological membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1-phenylimidazolidine-2-thione is unique due to the presence of both methoxy and phenyl groups, which enhance its reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

5-methoxy-1-phenylimidazolidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-13-9-7-11-10(14)12(9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDTZMITUJVWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNC(=S)N1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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